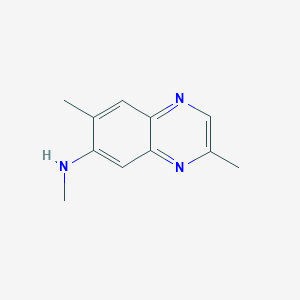
N,3,7-Trimethylquinoxalin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3,7-Trimethylquinoxalin-6-amine is a heterocyclic aromatic amine, characterized by a quinoxaline core substituted with three methyl groups and an amine group. Quinoxalines are known for their broad-spectrum biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Direct Alkylation: One common method involves the alkylation of quinoxaline derivatives. For instance, starting with quinoxaline, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Reductive Amination: Another method involves the reductive amination of quinoxaline derivatives. This involves the reaction of a quinoxaline aldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, the compound can be synthesized via catalytic hydrogenation of quinoxaline derivatives in the presence of a suitable catalyst like palladium on carbon.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinoxaline N-oxides.
Reduction: The compound can be reduced to form various dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoxaline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various alkylated or acylated quinoxaline derivatives.
科学研究应用
N,3,7-Trimethylquinoxalin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
作用机制
The mechanism by which N,3,7-Trimethylquinoxalin-6-amine exerts its effects involves:
Molecular Targets: The compound can interact with DNA and proteins, disrupting their normal function.
Pathways Involved: It may interfere with cellular respiration and DNA replication, leading to cell death in microorganisms and cancer cells.
相似化合物的比较
Quinoxaline: The parent compound, lacking the methyl and amine substitutions.
2,3-Dimethylquinoxaline: Similar structure but with only two methyl groups.
6-Aminoquinoxaline: Similar structure but without the methyl groups.
Uniqueness:
N,3,7-Trimethylquinoxalin-6-amine: stands out due to its specific substitution pattern, which can enhance its biological activity and stability compared to its analogs.
属性
CAS 编号 |
97389-14-5 |
|---|---|
分子式 |
C11H13N3 |
分子量 |
187.24 g/mol |
IUPAC 名称 |
N,3,7-trimethylquinoxalin-6-amine |
InChI |
InChI=1S/C11H13N3/c1-7-4-10-11(5-9(7)12-3)14-8(2)6-13-10/h4-6,12H,1-3H3 |
InChI 键 |
AZOQYQJZXFUXDD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC=C(N=C2C=C1NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
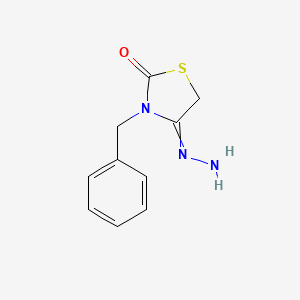
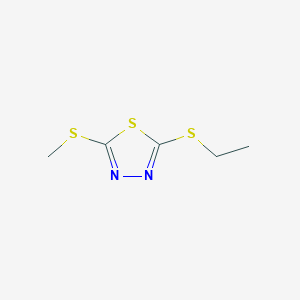
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
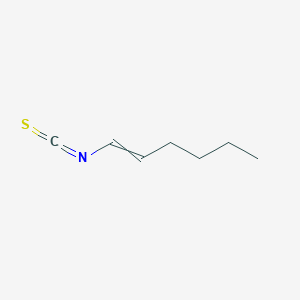

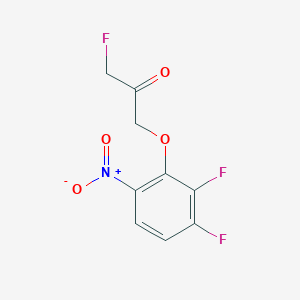
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
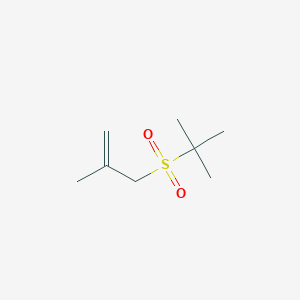

![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
